Product packaging for Glycyl-dl-serine(Cat. No.:CAS No. 2789-31-3)

Glycyl-dl-serine

Cat. No.: B7782840
CAS No.: 2789-31-3
M. Wt: 162.14 g/mol
InChI Key: BCCRXDTUTZHDEU-UHFFFAOYSA-N
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Description

Context within Dipeptide Chemistry and Amino Acid Derivatives

Dipeptides, like Glycyl-DL-serine, are organic compounds derived from two amino acids, which can be identical or different. wikipedia.org They represent the simplest members of the peptide family and are crucial building blocks of proteins. smolecule.com The study of dipeptides offers insights into peptide bond formation, a fundamental process in protein synthesis. smolecule.com Dipeptides often exhibit distinct properties compared to their constituent amino acids, such as altered solubility and stability. wikipedia.orgresearchgate.net For instance, some dipeptides are more water-soluble than their parent amino acids. wikipedia.org

The synthesis of dipeptides can be achieved through various methods, including direct condensation, solid-phase peptide synthesis, and enzymatic synthesis. smolecule.comnih.gov These methods allow for the controlled formation of the peptide bond, a critical aspect of peptide and protein chemistry. wikipedia.org As an amino acid derivative, this compound's structure can be modified to create new peptides with specific properties for research in areas like drug discovery. smolecule.com

Significance as a Glycine-Serine Conjugate in Biological Investigations

The conjugation of glycine (B1666218) and serine to form this compound holds particular importance in biological studies. Both glycine and serine are proteinogenic amino acids with significant metabolic roles. wikipedia.orgwikipedia.org Serine metabolism is interconnected with that of glycine and the one-carbon cycle, which is crucial for the biosynthesis of purines, pyrimidines, and other essential biomolecules. mdpi.comnih.gov

Research has explored the role of serine-glycine metabolism in various cellular processes, including cell proliferation. mdpi.com this compound is utilized in studies investigating protein synthesis and the activity of enzymes involved in this process. smolecule.com Furthermore, its ability to interact with other molecules, such as metal ions, is a subject of study to understand its potential biological functions. smolecule.com For example, it has been shown to form complexes with copper(II) ions. smolecule.comresearchgate.net Investigations into such interactions help elucidate the roles dipeptides may play in cellular signaling and other biological pathways. ontosight.ai

Historical Perspectives in Biochemical and Biomedical Research

The study of simple peptides like this compound has a long history in biochemical research. Early investigations focused on understanding the fundamental properties of amino acids and their polymers. A notable early application of this compound was in proton magnetic resonance studies to examine the interaction of amino acids and dipeptides with soluble RNA (sRNA). chemicalbook.comchemicalbook.com This highlights its use as a tool to probe molecular interactions within biological systems.

Over the years, research has expanded to explore the potential biological activities of dipeptides. Studies have suggested that this compound may possess antioxidant and neuroprotective properties, though the mechanisms are not yet fully understood. smolecule.comontosight.ai Its potential involvement in cancer research has also been a point of interest, with some studies suggesting it might inhibit enzymes crucial for DNA replication in cancer cells. smolecule.com The historical progression of research on this compound reflects a broader trend in biochemistry, moving from fundamental characterization to exploring the functional roles of small biomolecules in complex biological systems.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C5H10N2O4 smolecule.comcymitquimica.comnih.gov
Molecular Weight 162.14 g/mol smolecule.comnih.gov
CAS Number 687-38-7 smolecule.comchemicalbook.comnih.gov
Appearance White to off-white solid cymitquimica.com
Solubility Soluble in water cymitquimica.comontosight.ai
IUPAC Name 2-[(2-aminoacetyl)amino]-3-hydroxypropanoic acid smolecule.com

Table 2: Research Applications of this compound

Research AreaApplicationKey Findings/ObservationsSource
Biochemical Studies Model for protein synthesisServes as a basic unit to study peptide bond formation and enzyme activity. smolecule.commyskinrecipes.com
Cancer Research Investigation of anti-tumor propertiesShown to potentially inhibit enzymes involved in DNA replication in cancer cells. smolecule.com
Biological Interactions Study of DNA bindingExhibits the ability to bind to DNA and form complexes with cytosolic calcium. smolecule.com
Analytical Methods Potential biomarker discoveryExplored as a potential biomarker for certain diseases. smolecule.com
Neuroscience Investigation of neuroprotective effectsResearch indicates potential influences on neurotransmission and neuronal survival. smolecule.comontosight.ai
Oxidative Stress Study of antioxidant activityShown to scavenge free radicals, suggesting a role in reducing oxidative stress. smolecule.comontosight.ai
Metal Ion Complexation Study of interactions with metal ionsForms complexes with metal ions like copper(II), which may affect its stability and bioactivity. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2O4 B7782840 Glycyl-dl-serine CAS No. 2789-31-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-aminoacetyl)amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10N2O4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2,6H2,(H,7,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCRXDTUTZHDEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80988392
Record name N-(2-Amino-1-hydroxyethylidene)serine
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Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Glycyl-Serine
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CAS No.

687-38-7, 7361-43-5, 82660-87-5, 2789-31-3
Record name Glycylserine
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Record name N-Glycyl-DL-serine
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Record name N-(2-Amino-1-hydroxyethylidene)serine
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Record name Glycyl-D,L-serine
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Synthesis and Derivatization Strategies for Glycyl Dl Serine

Enzymatic Synthesis Methodologies for Serine Precursors

Enzymatic methods for producing DL-serine offer high specificity and environmentally benign reaction conditions. A common strategy involves the initial synthesis of a single serine enantiomer from basic substrates like glycine (B1666218) and formaldehyde (B43269), which is subsequently racemized to yield the desired DL-serine. google.com Industrial entities like Evonik Industries have developed and scaled up efficient enzymatic processes to manufacture all enantiomeric forms of serine, including DL-serine. evonik.comevonik.com

Serine Hydroxymethyltransferase (SHMT) Catalysis in DL-Serine Production

Serine Hydroxymethyltransferase (SHMT) is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that plays a critical role in cellular metabolism by catalyzing the reversible conversion of serine and tetrahydrofolate into glycine and 5,10-methylenetetrahydrofolate. mdpi.com This reversible reaction can be harnessed for the production of L-serine from an excess of glycine. wikipedia.org In a typical enzymatic process to produce DL-serine, SHMT is used to catalyze the conversion of glycine and formaldehyde into a single configuration of serine. google.com This step requires the presence of coenzymes, specifically pyridoxal phosphate (PLP) and tetrahydrofolate (THFA). google.com

Research on SHMT from various microbial sources has been conducted to optimize L-serine production. For instance, an SHMT from Pseudomonas plecoglossicida was found to have optimal activity at a pH of 8.0 and a temperature of 40°C. researchgate.net Using this enzyme, a concentration of 33.4 mM of L-serine was achieved after 12 hours from substrates of glycine and formaldehyde. researchgate.net

Enzyme SourceOptimal pHOptimal TemperatureRequired CoenzymesProductReference
Pseudomonas plecoglossicida8.040°CPyridoxal Phosphate (PLP), Tetrahydrofolate (THFA)L-Serine researchgate.net
General ProcessNot SpecifiedNot SpecifiedPyridoxal Phosphate (PLP), Tetrahydrofolate (THFA)Single-configuration Serine google.com

D-Threonine Aldolase (B8822740) Activity in DL-Serine Synthesis

D-Threonine aldolase is another enzyme capable of synthesizing a single configuration of serine from glycine and formaldehyde. google.com These enzymes belong to the family of glycine-dependent aldolases and catalyze the reversible aldol (B89426) reaction. rsc.org The reaction requires pyridoxal phosphate (PLP) as a coenzyme. google.com The use of D-threonine aldolase represents an alternative to SHMT in the initial condensation step of DL-serine synthesis. google.com

A novel D-threonine aldolase from Delftia sp. RIT313 has been characterized, showing optimal activity for aldol addition at a pH of 6.0 and a temperature of 50°C. rsc.org The activity of this enzyme was found to be dependent on both PLP and the presence of metal ions. rsc.org While often used for producing various β-hydroxy-α-amino acids, their fundamental activity of condensing glycine with an aldehyde is directly relevant to serine synthesis. rsc.orgnih.gov

EnzymeOptimal pHOptimal TemperatureRequired CofactorsReaction TypeReference
D-Threonine Aldolase (Delftia sp. RIT313)6.050°CPLP, Metal IonsAldol Addition rsc.org
General D-Threonine AldolaseNot SpecifiedNot SpecifiedPLPAldol Condensation google.com

Amino Acid Racemase Applications in DL-Serine Racemization

Following the synthesis of a single enantiomer of serine (either L- or D-serine) via SHMT or D-threonine aldolase, a crucial subsequent step is racemization to produce the target DL-serine. google.com This conversion is accomplished by an enzyme with amino acid racemase activity. google.com Serine racemase (SR) is a PLP-dependent enzyme that catalyzes the interconversion of L-serine and D-serine. nih.govresearchgate.net This enzymatic step is essential for converting the entire batch of single-enantiomer serine into a racemic mixture. google.com

Amino acid racemases are found in a variety of organisms. researchgate.net For the industrial synthesis of DL-serine, racemases from sources such as Pseudomonas putida, Bacillus stearothermophilus, or Pseudomonas striata can be utilized. google.com For example, a novel alanine (B10760859)/serine racemase identified in the hyperthermophilic archaeon Pyrococcus horikoshii demonstrates high stability at elevated temperatures and catalyzes the racemization of both alanine and serine. frontiersin.org The mechanism involves the enzyme abstracting the α-proton from one enantiomer and reprotonating the resulting intermediate to form the other enantiomer. frontiersin.org

Enzyme TypeFunctionCoenzymeMechanismReference
Amino Acid RacemaseConverts single-configuration serine to DL-serinePyridoxal Phosphate (PLP)Racemization google.com
Serine Racemase (SR)Interconverts L-Serine and D-SerinePyridoxal Phosphate (PLP)α-proton abstraction and reprotonation nih.govfrontiersin.org
Alanine/Serine Racemase (P. horikoshii)Racemization of Serine and AlaninePyridoxal Phosphate (PLP)Racemization frontiersin.org

Chemical Synthesis Approaches Relevant to Glycyl-DL-Serine

Chemical synthesis provides an alternative to enzymatic methods for producing the necessary DL-serine precursor.

Strecker Reaction Derivations for Serine Synthesis

The Strecker synthesis, first reported in 1850, is a classic method for producing amino acids. acs.org The reaction is a three-component process involving an aldehyde, ammonia (B1221849), and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to yield the amino acid. masterorganicchemistry.comnews-medical.net For the synthesis of DL-serine, a derivative of the Strecker reaction using glycolaldehyde (B1209225) as the starting aldehyde can be employed. google.com

A patented process for preparing DL-serine via a Strecker reaction specifies the use of glycolaldehyde, a cyan compound (like sodium cyanide), ammonium (B1175870) chloride, and ammonia. google.com The reaction product, α-amino-β-hydroxypropionitrile, is subsequently hydrolyzed to give DL-serine. google.com The process can achieve high yields by carefully controlling the reaction conditions. google.com

ParameterConditionReference
Starting AldehydeGlycol Aldehyde google.com
Other ReactantsCyan Compound, Ammonium Chloride, Ammonia google.com
Molar Ratio (Ammonium Chloride / Glycol Aldehyde)> 1.0 and ≤ 2.0 google.com
Reaction Temperature20°C to 80°C google.com
Reaction Time15 to 120 minutes google.com
Yield (Calculated on Sodium Cyanide)86.1% (Example) google.com

Peptide Bond Formation Techniques for Glycine-Serine Linkage

Once DL-serine and glycine are available, they are linked via a peptide bond to form this compound. A peptide bond is an amide linkage formed between the carboxyl group of one amino acid and the amino group of another. msu.edu This process is a condensation or dehydration reaction, as it involves the removal of a water molecule. khanacademy.org The formation of the peptide bond is an endergonic process, meaning it requires an input of energy. jackwestin.com

In a laboratory or industrial setting, the formation of a specific dipeptide like this compound requires controlled conditions to prevent the formation of unwanted products (e.g., Glycyl-glycine, Seryl-serine, or Seryl-glycine). msu.edu This typically involves the use of protecting groups for the reactive functional groups that are not meant to participate in the reaction. The carboxyl group of the C-terminal amino acid (DL-serine) and the amino group of the N-terminal amino acid (glycine) are activated to facilitate the bond formation. A common reagent used for this purpose is dicyclohexylcarbodiimide (B1669883) (DCC), which promotes the dehydration reaction to form the amide bond under mild conditions. msu.edu The fundamental reaction involves the nucleophilic attack of the amino group of one amino acid on the carboxyl group of the other. jackwestin.com

ReactionDescriptionKey AspectCommon ReagentReference
Peptide Bond FormationCondensation (dehydration) reaction linking an amino group and a carboxyl group.Removal of a water molecule to form an amide bond.Dicyclohexylcarbodiimide (DCC) msu.edukhanacademy.org

Advanced Peptide Synthesis Techniques for this compound Analogues

The synthesis of this compound and its analogues can be approached through various advanced peptide synthesis techniques. The choice of method often depends on the desired scale, purity requirements, and the specific characteristics of the peptide sequence. Both solid-phase and solution-phase methodologies offer distinct advantages and challenges, particularly when dealing with serine-containing peptides.

Solid-Phase Peptide Synthesis Considerations for Serine-Containing Peptides

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for producing peptides, where the growing peptide chain is anchored to a solid resin support. csic.es This approach simplifies the purification process as excess reagents and byproducts can be washed away after each coupling step. csic.esresearchgate.net However, the synthesis of serine-containing peptides like this compound presents specific challenges.

Challenges in SPPS of Serine-Containing Peptides:

Aggregation: Peptides containing serine, along with other amino acids like threonine and glutamine, can form intra-chain hydrogen bonds, leading to aggregation on the resin. sigmaaldrich.com This aggregation can hinder the accessibility of the N-terminus of the growing peptide chain, resulting in incomplete coupling and deprotection steps. sigmaaldrich.comnih.gov

"Difficult Sequences": The presence of serine can contribute to what are known as "difficult sequences," which are prone to poor solvation and the formation of secondary structures like β-sheets and α-helices while attached to the solid support. nih.govresearchgate.net This can lead to significantly reduced coupling yields. researchgate.netnih.gov

Side Reactions: The hydroxyl group of serine is susceptible to side reactions, such as O-acylation, if not properly protected. acs.org Additionally, during deprotection with trifluoroacetic acid (TFA), a rearrangement known as an N-to-O acyl shift can occur, where the peptide chain migrates from the amide nitrogen to the serine hydroxyl group. iris-biotech.de

Strategies to Overcome Challenges:

To mitigate these challenges, several strategies have been developed:

Pseudoproline Dipeptides: Incorporating a pseudoproline dipeptide, which introduces a "kink" in the peptide backbone, can disrupt the formation of secondary structures and prevent aggregation. nih.govnih.gov

Optimized Coupling Reagents: The use of highly efficient coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), can improve coupling efficiency for difficult sequences. proteogenix.science

Resin Selection: The choice of resin and its loading capacity can significantly impact the synthesis outcome. nih.gov Low-loading resins can help to reduce peptide aggregation. researchgate.net

Boc/Bzl Strategy: The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is often employed for synthesizing "difficult" sequences as the repeated treatments with TFA used for Nα-deprotection can help disrupt temporary peptide-resin aggregates. researchgate.net

Solution-Phase Methodologies for this compound and Derivatives

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), involves carrying out the synthesis entirely in a solution. researchgate.net While it can be more labor-intensive due to the need for purification after each step, it offers greater flexibility for large-scale synthesis and the preparation of peptide fragments. researchgate.net

Key Aspects of Solution-Phase Synthesis:

Protecting Groups: Similar to SPPS, the use of protecting groups for the amino and carboxyl termini, as well as the serine side chain, is crucial to prevent unwanted side reactions. researchgate.net Common N-terminal protecting groups include Fmoc (9-fluorenylmethyloxycarbonyl) and Boc. researchgate.netgoogle.com

Coupling Reagents: The formation of the peptide bond is facilitated by coupling reagents that activate the carboxyl group of one amino acid for nucleophilic attack by the amino group of the other. mdpi.com Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride), often in combination with additives like HOBt (Hydroxybenzotriazole), are frequently used. bachem.com Phosphonium and aminium salts such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also popular due to their high efficiency. bachem.com

Fragment Condensation: For longer peptides, a fragment condensation approach is often used, where smaller, protected peptide fragments are synthesized and then coupled together in solution. researchgate.net

A direct synthesis of DL-serine has been described involving the reaction of formaldehyde with glycine in an alkaline aqueous solution with a copper sulfate (B86663) catalyst. capes.gov.br This highlights a potential route for obtaining one of the key starting materials for this compound synthesis.

Synthesis MethodKey FeaturesAdvantagesDisadvantages
Solid-Phase Peptide Synthesis (SPPS) Peptide chain grown on a solid resin support.Simplified purification, speed. csic.esAggregation, "difficult sequences," potential side reactions with serine. sigmaaldrich.comnih.govresearchgate.netnih.goviris-biotech.de
Solution-Phase Peptide Synthesis (LPPS) All reaction steps occur in solution.Scalability, flexibility for fragment synthesis. researchgate.netMore labor-intensive purification at each step. researchgate.net

Purification and Isolation Strategies for Synthesized this compound

Following synthesis, the crude this compound product contains the desired dipeptide along with various impurities. bachem.com These can include unreacted amino acids, truncated or deletion sequences, and byproducts from protecting groups and coupling reagents. bachem.com Therefore, robust purification and isolation strategies are essential to obtain a high-purity product.

The most powerful and widely used method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . bachem.compolypeptide.com

Principle: RP-HPLC separates molecules based on their hydrophobicity. gilson.com The crude peptide mixture is loaded onto a column packed with a non-polar stationary phase (commonly C8 or C18 silica). polypeptide.com A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent such as TFA, is then passed through the column. bachem.compolypeptide.com

Elution: By gradually increasing the concentration of the organic solvent (a gradient elution), the components of the mixture are eluted from the column. polypeptide.com More hydrophobic molecules interact more strongly with the stationary phase and thus elute later than more hydrophilic ones. gilson.com this compound, being a relatively small and polar dipeptide, would be expected to elute relatively early in the gradient.

Other Chromatographic Techniques:

For complex mixtures or to achieve very high purity, other chromatographic techniques can be used, sometimes in combination with RP-HPLC. polypeptide.comgilson.com

Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge at a given pH. gilson.comwaters.com Since peptides contain ionizable amino and carboxyl groups, their charge is pH-dependent. In IEX, a charged stationary phase is used to bind peptides of the opposite charge. gilson.com Elution is typically achieved by changing the pH or increasing the salt concentration of the mobile phase. gilson.comwaters.com

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. It is generally less effective for small peptides like dipeptides but can be useful for removing large impurities. waters.com

Affinity Chromatography: This highly specific method relies on the binding interaction between the target peptide and a ligand immobilized on the stationary phase. gilson.com

Isolation:

After chromatographic purification, the fractions containing the pure this compound are collected. The final step is typically lyophilization (freeze-drying) to remove the solvents and obtain the purified peptide as a stable, white powder. bachem.com

Purification TechniqueSeparation PrincipleTypical Application for this compound
Reversed-Phase HPLC (RP-HPLC) HydrophobicityPrimary method for purification, separating from synthesis-related impurities. bachem.compolypeptide.com
Ion-Exchange Chromatography (IEX) Net ChargeCan be used as an orthogonal purification step to remove impurities with similar hydrophobicity but different charge. polypeptide.comgilson.com
Lyophilization Sublimation of frozen solventFinal isolation step to obtain a stable, dry powder. bachem.com

Metabolic Interrelations and Pathways Involving Glycyl Dl Serine and Its Constituents

Role in Serine and Glycine (B1666218) Metabolism Networks

Serine and glycine are deeply integrated into cellular metabolism, acting as a central hub that connects glycolysis with nucleotide synthesis and redox homeostasis. d-nb.infonih.gov The de novo synthesis of serine from the glycolytic intermediate 3-phosphoglycerate (B1209933) marks a critical branch point in glucose metabolism, channeling carbon skeletons into anabolic pathways. nih.govoncotarget.com

The primary link between serine and glycine metabolism is their reversible interconversion, a reaction catalyzed by the enzyme Serine Hydroxymethyltransferase (SHMT). nih.govebi.ac.uk This pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme facilitates the transfer of a hydroxymethyl group from serine to the cofactor tetrahydrofolate (THF). nih.govebi.ac.uk This reaction yields glycine and 5,10-methylenetetrahydrofolate (CH₂-THF), a key activated one-carbon unit. nih.govnih.gov

The reaction is bidirectional, allowing the cell to synthesize serine from glycine when one-carbon units are abundant. nih.gov SHMT exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, which play distinct but coordinated roles in cellular metabolism. nih.govnih.gov The mitochondrial isoform, SHMT2, is considered the primary catalyst for serine catabolism, providing the majority of one-carbon units from serine. nih.govfrontiersin.org This interconversion is not merely a metabolic step but a crucial regulatory node, balancing the cellular pools of serine, glycine, and one-carbon units according to metabolic demands. frontiersin.org

EnzymeLocationReactionCofactorMetabolic Significance
Serine Hydroxymethyltransferase (SHMT) Cytosol (SHMT1), Mitochondria (SHMT2)Serine + Tetrahydrofolate (THF) ⇌ Glycine + 5,10-Methylene-THF + H₂OPyridoxal Phosphate (PLP)Major source of one-carbon units; Reversible interconversion of serine and glycine. nih.govebi.ac.ukuniprot.org

Beyond the SHMT reaction, the Glycine Cleavage System (GCS) represents another major pathway for glycine catabolism, particularly within the mitochondria. frontiersin.orgmdpi.com The GCS is a multi-enzyme complex that catalyzes the oxidative decarboxylation of glycine. frontiersin.org This process breaks down glycine into carbon dioxide (CO₂), ammonia (B1221849) (NH₃), and importantly, transfers a one-carbon unit to THF, forming 5,10-methylene-THF. mdpi.comjst.go.jp

The GCS consists of four protein components: P-protein (a pyridoxal phosphate-dependent glycine decarboxylase), H-protein (a lipoic acid-containing carrier protein), T-protein (which transfers the one-carbon unit to THF), and L-protein (a lipoamide (B1675559) dehydrogenase). jst.go.jp The GCS is significant not only for generating one-carbon units but also for preventing the toxic accumulation of glycine. frontiersin.orglife-science-alliance.org Its activity is crucial for maintaining metabolic homeostasis, and defects in the GCS can lead to severe metabolic disorders characterized by high levels of glycine in the body. frontiersin.orgjst.go.jp While SHMT is the primary route for serine-to-glycine conversion, the GCS provides a substantial secondary source of one-carbon units directly from glycine catabolism. frontiersin.orgspandidos-publications.com

System/Enzyme ComplexComponentsLocationReactionMetabolic Impact
Glycine Cleavage System (GCS) P-protein, T-protein, H-protein, L-proteinMitochondrial Inner MembraneGlycine + THF + NAD⁺ → 5,10-Methylene-THF + CO₂ + NH₃ + NADH + H⁺Glycine catabolism; Generation of one-carbon units; Prevention of glycine toxicity. frontiersin.orgmdpi.comjst.go.jp

Contribution to One-Carbon Metabolism

One-carbon metabolism is a set of essential chemical reactions that transfer one-carbon units (like methyl, methylene, and formyl groups) for various biosynthetic processes. creative-proteomics.comcreative-proteomics.com Serine and glycine are the principal donors for this pathway, making their metabolism fundamental to cell growth and proliferation. nih.govspandidos-publications.com

The catabolism of serine via SHMT is the most significant source of one-carbon units for the cell. nih.govuniprot.org The hydroxymethyl group of serine is transferred to THF, creating 5,10-methylene-THF, which can then be oxidized or reduced to other forms of one-carbon-loaded folates as needed by the cell. spandidos-publications.comcreative-proteomics.com The GCS provides an additional route for one-carbon unit generation by breaking down glycine. frontiersin.orgfrontiersin.org Together, these pathways ensure a steady supply of activated one-carbon units to fuel a variety of anabolic reactions. creative-proteomics.com

The one-carbon units derived from serine and glycine are indispensable for the de novo synthesis of nucleotides, the building blocks of DNA and RNA. saspublishers.comspandidos-publications.com

Purine (B94841) Biosynthesis: The synthesis of the purine ring structure is heavily reliant on both glycine and one-carbon units. The entire glycine molecule is incorporated directly into the purine ring, forming atoms C4, C5, and N7. droracle.ai Furthermore, two one-carbon units, in the form of 10-formyl-THF, are required to provide carbons C2 and C8 of the purine ring. acs.orgnih.gov These one-carbon units are primarily generated from the serine-to-glycine conversion. nih.govnih.gov

Pyrimidine (B1678525) Biosynthesis: While the pyrimidine ring itself does not incorporate glycine directly, the synthesis of one specific pyrimidine, thymidylate (dTMP), is critically dependent on one-carbon metabolism. vaia.com The enzyme thymidylate synthase catalyzes the methylation of deoxyuridine monophosphate (dUMP) to form dTMP, a necessary component of DNA. This reaction uses 5,10-methylene-THF, derived from the serine-glycine interconversion, as the one-carbon donor. vaia.com

The link between serine/glycine metabolism and one-carbon transfers is bridged by the folate cycle. d-nb.infocreative-proteomics.com Folic acid is reduced to its biologically active form, tetrahydrofolate (THF), which acts as the acceptor and carrier of the one-carbon units from serine and glycine. nih.govnih.gov The reaction catalyzed by SHMT loads the one-carbon unit onto THF to form 5,10-methylene-THF. spandidos-publications.com This molecule is a central intermediate in the folate cycle and can be:

Reduced to 5-methyl-THF, which is used to regenerate methionine from homocysteine, linking one-carbon metabolism to the methionine cycle and cellular methylation reactions. d-nb.infocreative-proteomics.com

Oxidized to 10-formyl-THF, which is required for the two formylation steps in purine biosynthesis. nih.govspandidos-publications.com

This intricate dependency means that the availability of serine and glycine directly impacts the flux through the folate cycle, thereby controlling the rate of synthesis for nucleotides and other essential biomolecules. nih.govspandidos-publications.com

Metabolic Regulation of Glycyl-DL-Serine Precursors and Derived Metabolites

The biosynthesis and metabolic roles of serine and glycine are tightly regulated and interconnected with central carbon metabolism. Serine, in particular, is synthesized from a key intermediate of glycolysis, linking its production directly to the cell's glucose metabolism.

The primary pathway for de novo serine biosynthesis, often called the "phosphorylated pathway," diverts a metabolite from the glycolytic pathway. nih.gov This metabolic route is crucial as it provides the raw material not only for serine but subsequently for glycine and cysteine as well. vaia.comlibretexts.org

The process begins with the glycolytic intermediate 3-phosphoglycerate (3-PG). vaia.comnih.gov Approximately 10% of the 3-PG generated from glycolysis can be oxidized to initiate the serine synthesis pathway. nih.gov This conversion unfolds in three enzymatic steps:

Oxidation: The enzyme 3-phosphoglycerate dehydrogenase (PHGDH) oxidizes 3-PG to 3-phosphohydroxypyruvate (3-PHP). nih.govoncotarget.com This is the first and rate-limiting step of the pathway. frontiersin.org

Transamination: Phosphoserine aminotransferase 1 (PSAT1) catalyzes the transfer of an amino group from glutamate (B1630785) to 3-PHP, producing 3-phosphoserine. nih.govoncotarget.com

Hydrolysis: Finally, phosphoserine phosphatase (PSPH) removes the phosphate group from 3-phosphoserine to yield serine. nih.govoncotarget.com

Table 1: Enzymes of the Phosphorylated Serine Biosynthesis Pathway

EnzymeAbbreviationFunction in Serine Synthesis
3-Phosphoglycerate DehydrogenasePHGDHOxidizes 3-phosphoglycerate to 3-phosphohydroxypyruvate. nih.gov
Phosphoserine Aminotransferase 1PSAT1Converts 3-phosphohydroxypyruvate to 3-phosphoserine. nih.gov
Phosphoserine PhosphatasePSPHDephosphorylates 3-phosphoserine to produce serine. nih.gov

Serine and glycine are deeply intertwined with one-carbon metabolism, which encompasses the folate and methionine cycles. nih.gov The methionine cycle is essential for producing S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular reactions, including DNA and histone methylation. nih.gov Homocysteine is a key intermediate in this cycle.

The connection is primarily facilitated by two major pathways:

The Folate Cycle: The conversion of serine to glycine, catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), is a principal source of one-carbon units for the folate cycle. oncotarget.comnih.govd-nb.info In this reversible reaction, the carbon from serine's side chain is transferred to tetrahydrofolate (THF), producing 5,10-methylenetetrahydrofolate (me-THF) and glycine. nih.gov This me-THF can then be used to regenerate methionine from homocysteine, thus directly linking serine and glycine metabolism to the methionine cycle. nih.govnih.gov

The Transsulfuration Pathway: This pathway provides an alternative route for homocysteine metabolism. Serine condenses with homocysteine in a reaction catalyzed by cystathionine (B15957) β-synthase (CBS) to form cystathionine. nih.govmdpi.com Subsequently, the enzyme cystathionine γ-lyase (CGL) cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia. nih.gov This pathway not only clears homocysteine but also uses serine to generate cysteine, a precursor for the critical antioxidant glutathione (B108866). nih.gov Dietary supplementation with serine and glycine has been shown to suppress high levels of homocysteine by stimulating its removal through enhanced cystathionine synthesis. tandfonline.com

Interestingly, while serine can provide the one-carbon units to regenerate methionine from homocysteine, it also supports the methionine cycle by contributing to de novo ATP synthesis. nih.gov The conversion of methionine to SAM is an ATP-dependent process, and serine metabolism is a key source for this de novo ATP production in some cancer cells. nih.govspandidos-publications.com

Table 2: Key Enzymes Linking Serine/Glycine to the Homocysteine Cycle

EnzymeAbbreviationRole in Connecting Pathways
Serine HydroxymethyltransferaseSHMTCatalyzes the reversible conversion of serine to glycine, donating a one-carbon unit to the folate cycle. oncotarget.comd-nb.info
Cystathionine β-SynthaseCBSCondenses serine with homocysteine to initiate the transsulfuration pathway. nih.gov
Methionine SynthaseMSUses a methyl group from the folate cycle (derived from serine) to remethylate homocysteine to methionine. nih.gov

Serine and Glycine Transport Mechanisms in Cellular Metabolism

The movement of serine and glycine across cell membranes is a regulated process mediated by a variety of amino acid transporters, which are essential for maintaining cellular homeostasis and supporting metabolic functions. ontosight.aiontosight.ai These transporters can be broadly categorized based on their dependency on ion gradients.

Serine Transport: Serine is transported into cells by several systems, including both sodium-dependent and sodium-independent transporters. ontosight.ai

Sodium-Dependent Transporters: These transporters use the energy stored in the sodium gradient to move serine into the cell. ontosight.ai Key members include ASCT1 (SLC1A4) and ASCT2 (SLC1A5), which are known to transport small, neutral amino acids like alanine (B10760859), serine, and cysteine. researchgate.netplos.org In some cancers, transporters like SLC6A14 and SLC38A5 are upregulated to increase the uptake of serine and other amino acids to fuel rapid proliferation. mdpi.com

Sodium-Independent Transporters: These systems often function as exchangers. The Large Neutral Amino Acid Transporter 1 (LAT1), for example, facilitates the transport of serine in exchange for other amino acids. ontosight.airesearchgate.net The asc-1 transporter (SLC7A10) also mediates the exchange of several D- and L-amino acids, including serine and glycine. plos.orgbioivt.com

Glycine Transport: The transport of glycine is critical for its roles in protein synthesis and as a neurotransmitter. ontosight.ai Two main types of glycine transporters, both part of the Solute Carrier Family 6 (SLC6), are well-characterized:

Glycine Transporter 1 (GlyT1): Encoded by the SLC6A9 gene, GlyT1 is found primarily in glial cells and helps regulate glycine concentrations in the synaptic cleft. ontosight.aibiorxiv.org

Glycine Transporter 2 (GlyT2): Encoded by the SLC6A5 gene, GlyT2 is located on presynaptic neurons and is crucial for recycling glycine back into the neuron to be used for neurotransmission. ontosight.aibiorxiv.org

The trafficking and surface expression of these transporters are also tightly controlled. For instance, the export of GlyT1 from the endoplasmic reticulum is dependent on a specific motif in its C-terminal domain, highlighting the complex regulation involved in making these transporters available at the cell surface where they perform their function. nih.gov

Table 3: Major Transporters for Serine and Glycine

Transporter Name/FamilyGene (Human)Primary SubstratesTransport Mechanism
ASCT1SLC1A4Alanine, Serine, Cysteine, ThreonineNa⁺-dependent exchange researchgate.netplos.org
ASCT2SLC1A5Alanine, Serine, Cysteine, GlutamineNa⁺-dependent exchange researchgate.netplos.org
LAT1SLC7A5Large neutral amino acids, SerineNa⁺-independent exchange ontosight.airesearchgate.net
asc-1SLC7A10Glycine, Serine, Alanine, CysteineNa⁺-independent exchange bioivt.com
GlyT1SLC6A9GlycineNa⁺/Cl⁻-dependent co-transport ontosight.aibiorxiv.org
GlyT2SLC6A5GlycineNa⁺/Cl⁻-dependent co-transport ontosight.aibiorxiv.org

Enzymological and Mechanistic Investigations of Glycyl Dl Serine

Glycyl-DL-Serine as a Substrate for Peptidase Activity Studies

The utility of this compound and its derivatives as substrates is pivotal in characterizing the activity and specificity of various peptidases. It can be used as a model substrate to explore enzyme-peptide interactions and to analyze the activity of enzymes involved in protein assembly. smolecule.com

Detailed research has been conducted on a novel TET aminopeptidase (B13392206) complex from the hyperthermophilic archaeon Pyrococcus horikoshii, named PhTET4. nih.gov This enzyme was found to be a strict glycyl aminopeptidase. nih.gov To determine its substrate specificity, various chromogenic monoacyl compounds were tested. The results demonstrated that the enzyme exclusively acted on substrates with an N-terminal glycine (B1666218) residue, such as Gly-pNA, and showed no hydrolytic activity toward other amino acids, even after prolonged incubation. nih.gov The enzyme's activity was also tested against the chromogenic peptide Gly-Gly-pNA, against which it showed significant, albeit reduced, activity compared to the monoacyl compound Gly-pNA. nih.gov

Conversely, not all peptidases that might be expected to act on glycine-containing peptides can hydrolyze this compound. In a study on a staphylolytic enzyme produced by Aeromonas hydrophila, which cleaves the pentaglycine (B1581309) cross-links in Staphylococcus aureus peptidoglycan, this compound was tested as a potential substrate. core.ac.uk The investigation found no evidence of hydrolysis, indicating that the enzyme has a specificity that extends beyond a simple glycyl N-terminus. core.ac.uk

Furthermore, Glycyl-L-serine has been identified as an excellent acceptor substrate for γ-glutamyl transpeptidase. pnas.org However, it does not inhibit the enzyme's activity in the presence of borate, unlike free L-serine, which is a potent inhibitor under these conditions. pnas.org This highlights the nuanced interactions between the enzyme's active site and the structure of the dipeptide substrate. pnas.org

Enzyme-Peptide Interaction Dynamics

The interaction between enzymes and this compound involves complex chemical dynamics, including the role of metal ions and specific catalytic mechanisms. The hydrolysis of dipeptides containing a serine residue at the C-terminus is of particular interest. researchgate.net Studies have shown that such peptides are efficiently hydrolyzed in the presence of ZnCl2 at neutral pH. researchgate.net This rapid hydrolysis is attributed to an autocatalytic mechanism involving the hydroxyl group of the serine residue, a process that is significantly accelerated by metal ions like Zn(II). researchgate.net

From a mechanistic standpoint, the spontaneous, non-enzymatic hydrolysis of Glycylserine (GlySer) serves as a model for self-catalyzed reactions in proteins. nih.gov These reactions are often initiated by an N→O acyl shift of a peptide bond adjacent to a serine, threonine, or cysteine. nih.gov Detailed computational studies using density functional theory (DFT) have elucidated the mechanism for GlySer. nih.gov In the most favorable pathway, the carboxylate group (COO⁻) of the serine residue functions as a general base, accepting a proton from its own attacking hydroxyl (OH) group, leading to the closure of an oxyoxazolidine ring. nih.gov The calculated activation energy for this rate-determining step is 29.4 kcal mol⁻¹, which is in excellent agreement with the experimentally measured value. nih.gov

In the context of enzymatic hydrolysis, the PhTET4 aminopeptidase from P. horikoshii provides a clear example of specific enzyme-peptide dynamics. It is a metallopeptidase that, unlike other enzymes in the same family, was found to be activated exclusively by nickel ions (Ni²⁺). nih.gov The enzyme self-assembles into a large, self-compartmentalized tetrahedral structure, which is characteristic of TET peptidases. nih.gov This structure, combined with the specific requirement for nickel, governs its strict specificity for cleaving N-terminal glycine residues. nih.gov The enzyme displays optimal activity at a high temperature (95°C) and alkaline pH (9.5), classifying it as a hyperthermophilic alkaline aminopeptidase. nih.gov

Role in Biochemical Mechanisms of Peptide Bond Assembly

In addition to its role in hydrolysis studies, this compound is a fundamental unit for investigating the biochemical mechanisms of peptide bond formation. smolecule.com The formation of a peptide bond is a condensation reaction that involves a nucleophilic addition-elimination process between the carboxyl group of one amino acid and the amino group of another, releasing a water molecule. khanacademy.orgwhiterose.ac.uk

Computational studies on the condensation of two glycine molecules, the simplest model for peptide bond formation, have provided significant mechanistic insights. whiterose.ac.uk The reaction mechanism involves the formation of a transition state where a bridge is created between the carboxyl carbon of one amino acid and the amine nitrogen of the other. whiterose.ac.uk The process is significantly influenced by the surrounding environment. While it has a high activation energy barrier in the gas phase, the presence of explicit solvent molecules like water or methanol (B129727) can act as catalysts, lowering the energy barrier by facilitating the necessary proton transfers through a six-membered ring-like transition state. whiterose.ac.uk

The reverse reaction, enzymatic synthesis, can also be used to form this compound. smolecule.com Enzymes such as proteases can be utilized under specific, mild conditions to catalyze the formation of the dipeptide from its constituent amino acids, glycine and serine. smolecule.com This demonstrates the reversible nature of the peptide bond and the dual role of enzymes in both synthesis and degradation, depending on the reaction conditions.

Neurobiological and Neuromodulatory Functions of Glycyl Dl Serine and Its Constituents

Neuroprotective Potentials and Underlying Mechanisms

Glycyl-DL-serine and its components exhibit significant neuroprotective properties through various mechanisms, primarily by counteracting oxidative stress and neuroinflammation. These actions are crucial in mitigating neuronal damage in a variety of pathological conditions.

Attenuation of Oxidative Stress in Neuronal Systems

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products, is a major contributor to neuronal cell death in neurodegenerative diseases and brain injuries. Research suggests that this compound possesses antioxidant properties, including the ability to scavenge free radicals, which helps in reducing oxidative stress within biological systems. smolecule.comontosight.ai

The neuroprotective effects are also attributed to its constituent amino acids. L-serine, for instance, plays a vital role in the antioxidant defense system as a precursor for the synthesis of glutathione (B108866) (GSH), a major endogenous antioxidant. csic.es GSH is a tripeptide that neutralizes ROS and is essential for maintaining the redox balance within cells. csic.es Studies have shown that L-serine administration can attenuate oxidative stress by increasing the levels of key antioxidant enzymes such as catalase, GSH peroxidase, and superoxide (B77818) dismutase. frontiersin.org The dipeptide Glycyl-proline has also been shown to reduce oxidative stress in an experimental model of parkinsonism. dwherold.de

Influence on Neuroinflammation and Glial Cell Polarization

Neuroinflammation, involving the activation of glial cells like microglia and astrocytes, is a hallmark of many CNS disorders. nih.govunimi.it While acute inflammation is a protective response, chronic activation can lead to the release of pro-inflammatory cytokines and other neurotoxic factors, exacerbating neuronal damage. mdpi.com

L-serine has demonstrated anti-inflammatory effects by downregulating the proliferation and activation of microglia and astrocytes. nih.gov It can reduce the production of pro-inflammatory cytokines and promote the polarization of microglia towards the M2 phenotype, which is associated with tissue repair and anti-inflammatory functions. nih.gov This modulation of glial cell activity is a critical mechanism for its neuroprotective effects. L-serine's ability to increase the expression of PPAR-y is crucial for macrophage and microglia polarization. nih.gov In the context of brain injury, L-serine has been shown to ameliorate neuroinflammation, likely through the mechanism of microglial polarization. nih.gov

Table 1: Summary of Neuroprotective Mechanisms

MechanismMolecule(s)Key Findings
Antioxidant Activity This compound, L-serineScavenges free radicals, precursor for glutathione (GSH) synthesis, increases antioxidant enzyme levels. smolecule.comontosight.aicsic.esfrontiersin.org
Anti-inflammatory Effects L-serineDownregulates microglia and astrocyte activation, reduces pro-inflammatory cytokine production, promotes M2 microglial polarization. nih.gov

Interaction with Neurotransmitter Systems

The constituents of this compound, D-serine and glycine (B1666218), are pivotal modulators of major neurotransmitter systems, particularly the glutamatergic and glycinergic systems. These interactions are fundamental to regulating neuronal excitability, synaptic plasticity, and cognitive functions.

D-Serine as a Co-agonist at NMDA Receptors

The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate (B1630785) receptor, plays a critical role in excitatory neurotransmission and synaptic plasticity. nih.gov For the NMDA receptor to be activated, it requires the binding of both glutamate and a co-agonist to its glycine binding site. nih.gov D-serine, synthesized from L-serine by the enzyme serine racemase, is now recognized as a primary endogenous co-agonist of synaptic NMDA receptors in many brain regions. nih.govfrontiersin.orgnih.gov

The binding of D-serine to the NMDA receptor is crucial for a variety of physiological processes, including long-term potentiation (LTP), a cellular mechanism underlying learning and memory. frontiersin.orgnih.govnih.gov The availability of D-serine at the synapse, often regulated by release from astrocytes (gliotransmission), can therefore gate NMDA receptor activity and influence synaptic strength. nih.govnih.govfrontiersin.org Studies have shown that D-serine can enhance NMDA receptor-mediated currents and is essential for normal synaptic plasticity. biorxiv.orgmdpi.com

Glycine Receptor Activation and Neuronal Excitability Modulation

Glycine acts as the primary inhibitory neurotransmitter in the spinal cord and brainstem, where it activates strychnine-sensitive glycine receptors (GlyRs). mpg.deeneuro.org The activation of these ionotropic receptors leads to an influx of chloride ions, hyperpolarizing the postsynaptic neuron and thus reducing its excitability. eneuro.org

In addition to its inhibitory role, glycine also functions as a co-agonist at NMDA receptors, similar to D-serine. mpg.deseattleneurosciences.com However, evidence suggests that glycine may preferentially act on extrasynaptic NMDA receptors, which are often implicated in pathological processes like excitotoxicity. csic.es The dual role of glycine—inhibitory at its own receptors and co-excitatory at NMDA receptors—highlights its complex role in modulating neuronal excitability throughout the CNS. mpg.de Tonic activation of GlyRs in forebrain regions can also regulate the excitability of neurons. pnas.org

Synaptic Plasticity and Memory Processes

The modulation of NMDA receptors by D-serine and glycine has profound implications for synaptic plasticity and memory. As the key receptor involved in initiating many forms of long-term synaptic changes, the regulation of NMDA receptor function directly impacts the brain's capacity for learning and memory formation. nih.gov

D-serine released from astrocytes is critical for the induction of LTP in brain regions such as the hippocampus and hypothalamus. nih.govfrontiersin.org By controlling the occupancy of the NMDA receptor co-agonist site, glial cells can dynamically regulate synaptic plasticity. nih.gov Impairments in D-serine signaling have been linked to deficits in synaptic plasticity and cognitive function. mdpi.com Conversely, enhancing D-serine levels has been shown to improve synaptic plasticity and memory in various models of cognitive impairment. mdpi.com For instance, a peptide rich in glycine-serine-alanine repeats has been found to ameliorate Alzheimer's-like neurodegeneration. nih.gov

Table 2: Interaction with Neurotransmitter Systems

MoleculeReceptorFunctionImpact on Neuronal Activity
D-Serine NMDA Receptor (synaptic)Co-agonistPotentiates excitatory neurotransmission, essential for synaptic plasticity (LTP). frontiersin.orgnih.govnih.gov
Glycine Glycine ReceptorPrimary agonistInhibitory; reduces neuronal excitability. mpg.deeneuro.org
Glycine NMDA Receptor (extrasynaptic)Co-agonistPotentiates excitatory neurotransmission. csic.esmpg.de

Implications in Neurological and Neurodegenerative Disorders

The critical role of glycine and D-serine in modulating NMDA receptor activity has led to significant research into their involvement in the pathophysiology of several neurological and neurodegenerative conditions. nih.gov The hypofunction of the NMDA receptor, in particular, is a central hypothesis in understanding the origins of certain disorders. oup.comnih.govfrontiersin.org

Schizophrenia Pathophysiology and Therapeutic Targets

A substantial body of evidence supports the "NMDA receptor hypofunction hypothesis" of schizophrenia, which posits that reduced activity of this receptor contributes to the positive, negative, and cognitive symptoms of the disorder. oup.comnih.govfrontiersin.org This hypothesis is bolstered by findings that NMDA receptor antagonists can replicate schizophrenia-like symptoms in healthy individuals. oup.comfrontiersin.orgcsic.es

The co-agonists glycine and D-serine are central to this hypothesis. frontiersin.orgnih.gov Lower levels of D-serine have been found in the blood, cerebrospinal fluid, and postmortem brain tissue of individuals with schizophrenia. frontiersin.orgfrontiersin.org This reduction in D-serine may be linked to increased activity of the enzyme D-amino acid oxidase (DAAO), which degrades D-serine. frontiersin.orgopenmedicinalchemistryjournal.com Consequently, enhancing NMDA receptor function by increasing the availability of its co-agonists has become a key therapeutic strategy. openmedicinalchemistryjournal.comresearchgate.nettandfonline.com

Therapeutic approaches targeting the glycine site of the NMDA receptor include:

Direct supplementation with D-serine: Clinical trials have explored the use of D-serine as an add-on therapy to antipsychotic medications, with some studies showing improvements in positive, negative, and cognitive symptoms. frontiersin.orgfrontiersin.org

Inhibition of glycine transporter-1 (GlyT-1): GlyT-1 regulates glycine levels in the synapse. nih.gov Inhibiting this transporter increases the amount of available glycine, thereby enhancing NMDA receptor activity. openmedicinalchemistryjournal.comsrce.hr Sarcosine (N-methylglycine), a naturally occurring GlyT-1 inhibitor, has shown some efficacy in clinical trials. nih.govopenmedicinalchemistryjournal.comfrontiersin.org

Inhibition of D-amino acid oxidase (DAAO): By blocking the enzyme that breaks down D-serine, DAAO inhibitors aim to increase its concentration in the brain and enhance NMDA receptor function. frontiersin.orgopenmedicinalchemistryjournal.com

Therapeutic StrategyMechanism of ActionTarget Molecule/ReceptorPotential Outcome in Schizophrenia
D-serine SupplementationDirect agonism at the NMDA receptor co-agonist siteNMDA ReceptorImprovement of positive, negative, and cognitive symptoms frontiersin.orgfrontiersin.org
GlyT-1 InhibitionIncreases synaptic glycine availabilityGlycine Transporter-1Enhancement of NMDA receptor neurotransmission openmedicinalchemistryjournal.comsrce.hr
DAAO InhibitionIncreases D-serine levels by preventing its degradationD-amino Acid OxidaseStabilization of D-serine levels and modulation of NMDA receptor function frontiersin.orgopenmedicinalchemistryjournal.compsychiatrist.com

Cognitive Dysfunction and Neurodegeneration Research

The role of the NMDA receptor in synaptic plasticity and memory formation makes its co-agonists, glycine and D-serine, relevant to research on cognitive dysfunction and neurodegenerative diseases. oncotarget.comnih.gov Some studies suggest that this compound itself may possess neuroprotective properties. ontosight.ai

Age-related cognitive decline has been associated with alterations in the glutamatergic system, including the NMDA receptor. oncotarget.com Evidence suggests a link between reduced D-serine levels and age-related cognitive impairments. oncotarget.comnih.gov D-serine is crucial for the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory. nih.govcsic.es In aged animals, supplementation with D-serine has been shown to rescue impaired LTP. nih.gov

In the context of neurodegenerative disorders, the overactivation of NMDA receptors can lead to excitotoxicity, a process that contributes to neuronal death. wikipedia.org However, the roles of glycine and D-serine are nuanced. D-serine is thought to be the primary co-agonist at synaptic NMDA receptors, which are generally associated with pro-survival signaling and synaptic plasticity. frontiersin.orgcsic.esnih.gov In contrast, glycine is believed to act more on extrasynaptic NMDA receptors, which have been implicated in cell death pathways. frontiersin.orgcsic.es This differential localization and function suggest that modulating the specific co-agonist could have distinct therapeutic implications for neurodegenerative conditions. plos.org

Research has also explored the role of D-serine in specific neurodegenerative diseases:

Alzheimer's Disease: While some early studies found no significant changes in D-serine levels in the brains of individuals with Alzheimer's, the involvement of NMDA receptors in the disease process continues to make D-serine a subject of interest. wikipedia.orgnih.gov

Parkinson's Disease: D-serine and the enzyme that synthesizes it, serine racemase, are found in key brain regions affected by Parkinson's disease, suggesting a potential role in its pathophysiology. nih.gov

Amyotrophic Lateral Sclerosis (ALS): The fundamental role of D-serine as an NMDA receptor co-agonist in mediating both normal physiological actions and pathological excitotoxicity is well-established, and mutations in the D-amino acid oxidase (DAO) gene have been identified in some cases of familial ALS. frontiersin.org

GRINpathies and NMDA Receptor Dysfunction

GRINpathies are a group of rare, severe neurodevelopmental disorders caused by mutations in the GRIN genes. biotech-spain.comcuregrin.orgwikipedia.org These genes provide the instructions for making the subunits of the NMDA receptor. indexcopernicus.comnih.gov Mutations in genes like GRIN1, GRIN2A, and GRIN2B can lead to NMDA receptors that are either overactive (gain-of-function) or underactive (loss-of-function). biotech-spain.comnih.gov

The clinical presentation of GRINpathies is diverse and can include intellectual disability, epilepsy, movement disorders, and features of autism. curegrin.orgwikipedia.orgchop.edunapacentre.com.au Given that these disorders stem directly from NMDA receptor dysfunction, therapeutic strategies often focus on modulating the receptor's activity.

For individuals with GRINpathies caused by loss-of-function mutations, which result in NMDA receptor hypofunction, treatments aimed at enhancing receptor activity are being investigated. One such approach involves the administration of L-serine, a precursor to D-serine. biotech-spain.com A clinical trial involving children with GRINpathies and hypofunctional NMDA receptors demonstrated that L-serine supplementation could improve some neurological symptoms, including hyperactivity and attention, and reduce seizure frequency. biotech-spain.com This suggests that increasing the availability of the co-agonist D-serine can help compensate for the reduced function of the mutated NMDA receptors. biotech-spain.com

DisorderGenetic BasisResulting NMDA Receptor FunctionKey SymptomsPotential Therapeutic Approach
SchizophreniaComplex, polygenic with environmental factorsHypofunction implicated oup.comfrontiersin.orgPsychosis, negative symptoms, cognitive deficits frontiersin.orgcsic.esD-serine, GlyT-1 inhibitors, DAAO inhibitors frontiersin.orgopenmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com
Age-Related Cognitive DeclineMultifactorialAltered function, potential hypofunction oncotarget.comnih.govMemory impairment, executive function deficits frontiersin.orgoncotarget.comD-serine supplementation nih.gov
GRINpathiesMutations in GRIN genes (GRIN1, GRIN2A, GRIN2B, etc.)Gain-of-function or loss-of-function biotech-spain.comnih.govIntellectual disability, epilepsy, movement disorders curegrin.orgwikipedia.orgnapacentre.com.auL-serine for loss-of-function mutations biotech-spain.com

Cellular and Molecular Biological Roles of Glycyl Dl Serine

Participation in Intracellular Cell Signaling Pathways

Intracellular signal transduction is a complex process by which cells communicate with their environment and other cells, often involving a cascade of molecular events initiated by an external signal binding to a receptor. nih.govwikipedia.org Protein kinases, particularly those that phosphorylate serine and threonine residues, are central to these pathways. nih.govberkeley.edu

While direct studies on Glycyl-DL-serine's role as a primary signaling molecule are limited, its components are deeply integrated into signaling networks. The serine residue is fundamental to the action of protein-serine/threonine kinases, which regulate a vast number of cellular processes, including cell growth and differentiation. nih.govnih.gov Peptide ligands are known to bind to cell surface receptors, such as G-protein coupled receptors or enzyme-linked receptors, initiating intracellular signaling cascades. wikipedia.orgyoutube.com It is plausible that this compound could act as an extracellular signaling molecule or, more likely, be hydrolyzed by peptidases to release glycine (B1666218) and serine. The released serine can then be utilized in the phosphorylation events that drive signaling pathways, while both amino acids can influence cellular responses by feeding into various metabolic routes that intersect with signaling networks.

Antioxidative Stress Mitigation Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and a cell's ability to neutralize them, is implicated in numerous pathologies. This compound and its constituents contribute to cellular antioxidant defenses through multiple mechanisms.

Research indicates that this compound possesses antioxidant activity and has the ability to scavenge free radicals, which can help reduce oxidative stress within biological systems. smolecule.com The precise efficacy and mechanism are areas of ongoing investigation. The antioxidant properties of peptides are an active area of research; for instance, the tripeptide Glycyl-L-histidyl-L-lysine (GHK) has been shown to effectively diminish harmful hydroxyl and peroxyl radicals. nih.gov Similarly, the amino acid L-serine has demonstrated antioxidant and cytoprotective effects in human endothelial cells, partly by inducing key antioxidant factors. nih.govresearchgate.net

A primary mechanism by which this compound can contribute to redox homeostasis is through its role in the synthesis of glutathione (B108866) (GSH). GSH is a critical intracellular antioxidant, a tripeptide composed of L-glutamate, L-cysteine, and glycine. nih.gov The availability of its precursor amino acids can be a rate-limiting factor in its synthesis. nih.gov

This compound directly provides the glycine component. Furthermore, serine is a metabolic precursor to L-cysteine through the transsulfuration pathway. nih.govwikipedia.org Therefore, the breakdown of this compound provides two of the three essential building blocks for GSH synthesis, thereby supporting the cell's capacity to maintain a healthy redox balance and combat oxidative stress. researchgate.netnih.gov

Table 1: Contribution of this compound to Glutathione Synthesis

Glutathione PrecursorProvided by this compoundMechanism
L-GlutamateNoMust be obtained from other sources.
L-CysteineIndirectlyThe serine component can be converted to L-cysteine. nih.govwikipedia.org
GlycineDirectlyThe glycine component is directly incorporated. nih.gov

Influence on Cell Proliferation and Growth

Rapidly proliferating cells have high metabolic demands for building blocks to synthesize new proteins, nucleic acids, and lipids. nih.gov Serine and glycine metabolism is a central hub that supports these anabolic processes, and its dysregulation is often observed in cancer cells. nih.gov

Serine can be synthesized de novo from the glycolytic intermediate 3-phosphoglycerate (B1209933), and it serves as a precursor for a wide range of essential biomolecules. nih.govwikipedia.org Studies have demonstrated that the availability of exogenous serine can significantly impact cell proliferation. For instance, in a human endometrial adenocarcinoma cell line, the addition of serine to the culture medium was sufficient to markedly increase cell density and DNA synthesis. nih.gov Glycine is similarly crucial, with research showing that rapidly proliferating tumor cells consume glycine to maintain their high growth rates. mdpi.comresearchgate.net

This compound can serve as a direct source of both of these amino acids, thereby supporting the metabolic requirements for robust cell proliferation and growth. smolecule.com

Table 2: Reported Effects of Serine and Glycine on Cell Proliferation

Amino AcidObserved EffectCell Type/ModelReference
SerineIncreased cell density and DNA synthesis.Ishikawa human endometrial adenocarcinoma cells nih.gov
GlycineEssential for maintaining high proliferation rates.Rapidly proliferating tumor cell lines (A549, HT29) mdpi.com
Serine/GlycineRestriction reduces tumor growth.Xenograft and allograft models researchgate.net

Interactions with Macromolecules and Metal Ions

The chemical structure of this compound allows for interactions with larger biomolecules and metal ions, which can influence various cellular functions.

Some research suggests that this compound has the ability to bind to DNA. smolecule.com The specific nature of this interaction is a subject for further study. In general, the side chains of amino acids within proteins and peptides mediate DNA recognition. The hydroxyl group of a serine residue, for example, can act as a hydrogen bond donor to interact with the acceptor oxygen atoms in the phosphate (B84403) backbone of DNA. nih.gov Peptides can be designed and synthesized to mimic the DNA-binding domains of larger proteins, indicating that even short amino acid sequences can have specific interactions with nucleic acids. nih.gov

Furthermore, this compound can participate in complex formation with metal ions. Amino acids are well-known chelating agents, typically coordinating with metal ions through their amino and carboxylate groups to form stable complexes. jocpr.comwikipedia.org Many enzymes and transcription factors require metal ions for their structure and function. nih.gov Studies have shown that dipeptides containing a serine residue can be efficiently hydrolyzed in the presence of certain metal ions, such as Zinc (Zn(II)), which accelerates the process. researchgate.net This suggests an interaction between the dipeptide and the metal ion, forming a transient complex that facilitates the cleavage of the peptide bond.

Metal Ion Complexation and Coordination Selectivity (e.g., Copper(II) Interactions)

The capacity of peptides to bind metal ions is a fundamental aspect of their biochemical function, influencing their structure, stability, and reactivity. This compound, as a dipeptide, possesses multiple potential coordination sites, including the N-terminal amino group, the peptide bond nitrogen and oxygen, the carboxylate group, and the hydroxyl group of the serine residue. The interaction of this dipeptide with metal ions, particularly transition metals like copper(II), has been a subject of significant research interest.

Detailed Research Findings on Copper(II) Coordination

Research has shown that dipeptides such as Glycyl-L-serine act as effective tridentate ligands for copper(II) ions in solution. The coordination involves three primary sites: the nitrogen atom of the N-terminal amino group (NH₂), the nitrogen atom from the deprotonated amide group of the peptide bond, and an oxygen atom from the carboxylate group (COO⁻). This coordination mode results in the formation of stable five-membered chelate rings.

Spectroscopic and magnetochemical studies have elucidated the structure of the resulting complex. In this arrangement, Glycyl-L-serine forms a complex with the stoichiometry [CuII(LH−1)H₂O]. The geometry around the Cu(II) center is typically square-planar, with the three coordination sites from the dipeptide occupying three positions. The fourth coordination site in this plane is occupied by a water molecule, which acts as a terminal ligand. This structure is prevalent both in solution and in the solid state.

The involvement of the deprotonated amide nitrogen is a key feature of peptide-copper(II) complexes and is favored at physiological pH. This deprotonation and subsequent coordination significantly enhance the stability of the complex. While the hydroxyl group of the serine residue is a potential coordination site, studies on similar peptides suggest that its involvement in direct coordination to the metal center is less common compared to the primary amino, amide, and carboxylate groups.

Thermodynamic Aspects of Complexation

The stability of metal-peptide complexes is quantified by stability constants (log K), and the thermodynamics of their formation are described by changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). While specific thermodynamic data for the this compound-Cu(II) complex are not extensively documented in readily available literature, the data for its constituent amino acid, L-serine, provides a valuable reference for understanding the contribution of the serine residue to metal ion binding.

Calorimetric and potentiometric studies have been conducted on the L-serine-Cu(II) system to determine these thermodynamic parameters. The data reveals the energetic contributions to the stability of the complexes formed.

Below is an interactive data table summarizing the thermodynamic parameters for the formation of Copper(II) complexes with L-serine.

Complex Specieslog K⁰ΔG⁰ (kJ/mol)ΔH⁰ (kJ/mol)ΔS⁰ (J/mol·K)
[Cu(L-Serine)]⁺8.23-46.97-24.475.7
[Cu(L-Serine)₂]15.16-86.52-50.1122.2
Note: This data is for the L-serine-Cu(II) complex and serves as a reference for the binding characteristics of the serine moiety. K⁰ represents the stability constant at zero ionic strength. The overall stability constant (β) for [Cu(L-Serine)₂] is represented here as log K⁰.

For this compound, a similar thermodynamic profile would be expected, with the chelate effect from its tridentate coordination leading to a highly stable complex with Copper(II).

Glycyl Dl Serine in Cancer Research and Tumor Biology

Anti-tumorigenic Property Investigations

Preliminary research suggests that Glycyl-DL-serine may possess anti-tumor properties. smolecule.com These investigations are often rooted in the critical roles that both glycine (B1666218) and serine play in the proliferation of cancer cells. The rapid growth of tumors necessitates an increased supply of metabolic precursors for the synthesis of macromolecules, a demand that is partially met by the serine and glycine biosynthesis pathways.

Inhibition of Cancer Cell DNA Replication Enzymes

One of the proposed mechanisms for the anti-tumor activity of this compound involves the inhibition of enzymes crucial for DNA replication in cancer cells. smolecule.com DNA polymerases and DNA primase are essential for the synthesis of new DNA strands during cell division. patsnap.com By interfering with the function of these enzymes, it is theorized that compounds like this compound could impede the rapid proliferation characteristic of cancer cells. smolecule.compatsnap.com This inhibitory action would lead to a halt in the cell cycle and potentially trigger apoptosis (programmed cell death). patsnap.comiiarjournals.org While direct evidence specifically detailing the inhibition of DNA replication enzymes by this compound is still emerging, the concept aligns with broader strategies in cancer therapy that target DNA synthesis. iiarjournals.org

Impact on Cancer Cell Metabolism and Proliferation

The metabolism of serine and glycine is significantly reprogrammed in many types of cancer to support heightened proliferation and survival. nih.gov This metabolic rewiring makes the pathways involving these amino acids attractive targets for therapeutic intervention.

Serine/Glycine Biosynthetic Pathway Hyperactivation in Oncogenesis

Genetic and functional evidence indicates that the hyperactivation of the serine/glycine biosynthetic pathway is a driving force in oncogenesis. nih.gov Cancer cells often exhibit increased de novo synthesis of serine from the glycolytic intermediate 3-phosphoglycerate (B1209933). oncotarget.com This pathway is controlled by key enzymes such as phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase 1 (PSAT1), and phosphoserine phosphatase (PSPH). aacrjournals.org The upregulation of these enzymes has been observed in various cancers and is often associated with poor prognosis. mdpi.com This increased production of serine and its subsequent conversion to glycine provides the necessary building blocks for various anabolic processes essential for tumor growth. oncotarget.com

Contribution to Anaplerotic Flux in the Tricarboxylic Acid (TCA) Cycle

Serine and glycine metabolism contributes to the anaplerotic flux that replenishes intermediates of the tricarboxylic acid (TCA) cycle. nih.gov The TCA cycle is a central metabolic hub that provides energy and precursors for biosynthesis. In rapidly proliferating cancer cells, TCA cycle intermediates are heavily consumed for anabolic processes. Serine can be converted to pyruvate, which can then enter the TCA cycle. Furthermore, the conversion of serine to glycine is a major source of one-carbon units for the folate cycle, which is intricately linked to the TCA cycle. aacrjournals.org

Support for Nucleotide and Lipid Biosynthesis in Tumor Cells

The serine and glycine metabolic pathways are critical for the synthesis of nucleotides (the building blocks of DNA and RNA) and lipids. nih.govfrontiersin.org The one-carbon units derived from serine and glycine are essential for the de novo synthesis of purines and thymidylate. oncotarget.com This is particularly important for cancer cells, which require a high rate of nucleotide synthesis to sustain their rapid cell division. Additionally, serine is a precursor for the synthesis of sphingolipids and phospholipids, which are integral components of cell membranes and are involved in cell signaling. frontiersin.org

Serine/Glycine Metabolism as a Therapeutic Target in Oncology

Given the dependence of many cancers on the serine/glycine metabolic network, targeting this pathway has emerged as a promising therapeutic strategy. nih.govaacrjournals.org Several approaches are being explored, including the development of small molecule inhibitors against the key enzymes of the serine biosynthesis pathway, such as PHGDH. aacrjournals.org Dietary restriction of serine and glycine has also shown potential in preclinical models to slow tumor growth, particularly in cancers that are dependent on an external supply of these amino acids. frontiersin.org The rationale is that by limiting the availability of serine and glycine, the biosynthetic and proliferative capacity of cancer cells can be compromised. nih.gov Research is ongoing to identify biomarkers that can predict which tumors are most likely to respond to therapies targeting serine/glycine metabolism. mdpi.com

Analytical and Spectroscopic Characterization Methodologies for Glycyl Dl Serine

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like Glycyl-DL-serine, derivatization is a necessary prerequisite to increase volatility and thermal stability for GC analysis. gcms.cz

Identification in Biological and Environmental Extracts

GC-MS has been successfully utilized to identify this compound in complex biological and environmental samples. For instance, studies have identified this compound in methanolic extracts of the fungus Aspergillus niger and the seeds of Lepidium sativum. academicjournals.orgresearchgate.netresearchgate.net In these analyses, the identification of this compound is based on its retention time and the fragmentation pattern of its mass spectrum. academicjournals.orgresearchgate.net The process typically involves extracting metabolites from the sample, followed by derivatization and analysis by GC-MS. academicjournals.org

Quantitative Analysis and Retention Time Studies

Quantitative analysis of amino acids and their derivatives, including dipeptides, by GC-MS is a well-established practice. d-nb.info While specific quantitative data for this compound is not extensively detailed in the provided results, the methodology for such analysis is clear. It involves creating calibration curves from standards to determine the concentration of the analyte in a sample. d-nb.info

Retention time is a critical parameter in GC for compound identification. In one study analyzing the methanolic extract of Aspergillus niger, this compound was identified with a retention time of 4.763 minutes. academicjournals.orgresearchgate.net It is important to note that retention times are specific to the chromatographic conditions used, including the column type, temperature program, and carrier gas flow rate. mdpi.com For example, a study on yak and cattle-yak meat used a DB-5MS capillary column with a specific temperature program to separate volatile flavor compounds. mdpi.com

CompoundMatrixRetention Time (min)Analytical Method
This compoundMethanolic extract of Aspergillus niger4.763GC-MS

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules in solution. It provides detailed information about the chemical environment of atoms within a molecule.

Proton Magnetic Resonance for Interaction Analysis

Proton (¹H) NMR spectroscopy is particularly useful for studying interactions between molecules. nih.gov In the context of peptides like this compound, ¹H NMR can reveal information about hydrogen bonding and the conformation of the molecule in solution. nih.govacs.org Short, strong hydrogen bonds, for example, can be identified by characteristic downfield chemical shifts in the ¹H NMR spectrum, typically between 14 and 21 ppm. nih.gov While specific ¹H NMR studies detailing the interaction analysis of this compound were not found in the search results, the principles of using this technique for studying peptide interactions are well-documented for similar molecules. nih.govacs.org

Other Chromatographic and Spectroscopic Techniques

Besides GC-MS and NMR, other chromatographic and spectroscopic methods are vital for the comprehensive analysis of dipeptides like this compound.

High-Performance Liquid Chromatography (HPLC) is a common technique for separating non-volatile compounds. For amino acids and peptides that lack a chromophore, derivatization with reagents like Marfey's reagent can be employed to allow for UV detection. journalijar.com This approach has been used for the chiral separation of D- and L-serine. journalijar.com Ion-pair chromatography coupled with HPLC (IP-HPLC) has also been used for the quantitative analysis of glycine (B1666218) oligomers. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. It is a key technique in metabolomics and can be used to identify and quantify a wide range of metabolites, including amino acids and dipeptides, in biological fluids. nih.govnih.gov

Biomarker Discovery and Analytical Method Development Using this compound

The presence and concentration of specific small molecules can serve as biomarkers for various physiological or pathological states. Research is exploring the potential of this compound as a biomarker. smolecule.com The development of sensitive and robust analytical methods is a prerequisite for such applications. smolecule.comnih.gov The analytical techniques discussed, including GC-MS and LC-MS, are central to the discovery and validation of new biomarkers. nih.govnih.gov The establishment of reliable methods for quantifying compounds like this compound in biological samples is a critical step in translating research findings into clinical applications. nih.gov

Computational and Theoretical Studies on Glycyl Dl Serine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are essential for elucidating the electronic structure, stability, and reactivity of molecules like Glycyl-DL-serine. These methods, particularly Density Functional Theory (DFT), are used to perform full geometrical optimizations and calculate key molecular properties. researchgate.net

A theoretical study of Glycylserine employed DFT calculations at the B3LYP/6-31+G(d) level of theory to determine the total energies of its cationic (H3L+), neutral (H2L), and anionic (HL-, L2-) forms in aqueous solution using Tomasi's solvation model. niscpr.res.in These calculations are fundamental for predicting physicochemical properties such as acidic dissociation constants (pKa). This compound possesses three acidic protons—from the carboxyl, amino, and hydroxyl groups—and quantum calculations help to determine the energetics of their sequential dissociation. niscpr.res.in

The table below summarizes the calculated total free energy for the different species of Glycylserine in solution.

SpeciesTotal Free Energy in Solution (G⁰sol) (Hartree)
Cationic (H₃L⁺) -588.297426
Neutral (H₂L) -588.625686
Anionic (HL⁻) -588.644155
Anionic (L²⁻) -589.261899
Data from a theoretical study on Glycylserine using the B3LYP/6-31+G(d) level of theory. niscpr.res.in

Quantum chemical methods are also applied to study the constituent amino acids. For serine, calculations have been performed using various methods (B3LYP, MP2, CBS-APNO) to determine parameters like the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). researchgate.netelectrochemsci.org These parameters are crucial for understanding the molecule's ability to donate or accept electrons in chemical reactions. researchgate.net Such studies on individual amino acids provide foundational data for understanding the electronic properties of the dipeptides they form.

Prediction of Interactions and Biological Activities

Computational methods are increasingly used to predict how molecules like this compound interact with biological targets and to forecast their potential activities. These in silico approaches, including molecular docking, can guide experimental research. mdpi.com

Studies suggest that this compound may possess anti-tumor properties, with one proposed mechanism being the inhibition of an enzyme critical for DNA replication in cancer cells. smolecule.com Computational docking could be employed to model the binding of this compound to the active site of this enzyme to validate this hypothesis. Furthermore, the ability of this compound to bind to DNA and form complexes with cytosolic calcium has been noted, suggesting a potential role in gene regulation or signal transduction that can be explored through molecular modeling. smolecule.com

The prediction of interactions also extends to metal ions. This compound can form complexes with metal ions such as copper(II), which may affect its stability and bioactivity. smolecule.com The binding affinity for different metal ions can be influenced by environmental factors like pH, a phenomenon that can be modeled computationally. smolecule.com

Beyond specific interactions, computational tools are used to predict broader biological effects. Based on its structure, this compound has been suggested to have potential antioxidant and neuroprotective effects. ontosight.ai Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structures with biological activities, can be developed using descriptors derived from quantum chemical calculations to systematically predict the efficacy of a series of related compounds. electrochemsci.orgmdpi.com

Structural Conformation and Stereochemical Analysis of this compound

The biological function of a peptide is intrinsically linked to its three-dimensional structure and stereochemistry. Theoretical studies are vital for exploring the possible conformations of this compound. The peptide bond and the rotatable bonds of the amino acid side chains allow the molecule to adopt various conformations in solution. cymitquimica.com

Theoretical analyses of seryl dipeptides have been performed to map out the preferred backbone and side-group conformations for interaction with solvents. nih.gov These "solvation maps" are constructed by calculating the solvent-accessible surface area for a multitude of conformations. nih.gov Such studies suggest that certain conformations, for example those in the right-handed bridge (ζR) region of the Ramachandran plot, are favored for both solvent interaction and the formation of intrachain hydrogen bonds. nih.gov These computational insights indicate that interactions with solvent molecules can stabilize specific local structures like short helices or extended strands, particularly at the surface of larger proteins. nih.gov

The "DL" designation in this compound indicates that it is a racemic mixture, composed of both Glycyl-D-serine and Glycyl-L-serine. The analysis of such stereoisomers is critical. Stereochemical analysis can be performed experimentally using techniques like gas chromatography-mass spectrometry (GC-MS) on a chiral stationary phase, which is capable of separating and identifying different stereoisomers. acs.org The historical work on enzyme specificity has shown that enzymes can selectively hydrolyze one isomer in a racemic mixture of peptides, such as the selective breakdown of the L-component in a DL-peptide, which highlights the biological importance of stereochemistry. gla.ac.uk

The structure of this compound has been confirmed in natural product analysis, for example, through its identification in plant seed extracts using GC-MS. researchgate.net

Solute-Solvent Interaction Studies

The interaction between a solute like this compound and the surrounding solvent, typically water, dictates its solubility, stability, and conformational preferences. Theoretical and computational studies provide a molecular-level understanding of these interactions.

Volumetric properties are a key area of investigation. The partial molar volume of a solute in a solution provides information about the volume changes upon hydration. For peptides, these volumes are influenced by the electrostrictive effects of the charged terminal amino and carboxyl groups, which compress the surrounding solvent, as well as by the nature of the amino acid side chains. niscpr.res.incdnsciencepub.com A study measuring the properties of dipeptides in water reported the isobaric expansibility (E⁰) for this compound to be 0.044 cm³ mol⁻¹ K⁻¹. niscpr.res.in This relatively low value, when compared to more hydrophobic peptides, is indicative of a hydrophilic peptide that interacts favorably with water. niscpr.res.in

The thermodynamics of solvation are also studied by measuring solubility and calculating parameters like the Gibbs free energy of transfer. researchgate.netresearchgate.net These studies help quantify the interactions between the solute and solvent molecules. For DL-serine, its solubility and transfer energies have been measured in various aqueous solutions to understand the "salting-in" and "salting-out" effects of different salts. researchgate.net

Theoretical models complement these experiments. The solvation of a peptide can be computationally broken down into contributions from different effects: the energy required to create a cavity in the solvent, the dipole-dipole interactions between the polar peptide and solvent molecules, and other chemical interactions like hydrogen bonding. researchgate.netscirp.org Theoretical calculations of solvent accessibility for different conformations of seryl dipeptides show that polar atoms in the peptide backbone can interact selectively with water molecules depending on the peptide's conformation. nih.gov These solute-solvent interactions are crucial for stabilizing the peptide's structure in solution.

Future Directions and Emerging Research Avenues for Glycyl Dl Serine

Exploration of Novel Biological Activities and Pharmacological Potentials

Glycyl-DL-serine has been identified as a constituent in a variety of natural sources, including medicinal plants and microorganisms. researchgate.netresearchgate.netacademicjournals.org For instance, it has been detected in methanolic extracts of Lepidium sativum seeds and Aspergillus niger. researchgate.netacademicjournals.org The extracts of these organisms have been reported to possess a range of pharmacological properties, such as antimicrobial and antioxidant effects. researchgate.netresearchgate.net However, the specific contribution of this compound to these activities is yet to be determined.

Future research should focus on isolating pure this compound to meticulously screen for a wide array of biological activities. This would involve moving beyond the traditional antimicrobial and antioxidant assays to explore more novel pharmacological potentials. Areas of interest could include its role as a signaling molecule, its potential neuroprotective effects, or its involvement in metabolic regulation. The identification of this compound in complex mixtures from medicinal plants suggests that it may act synergistically with other compounds, a hypothesis that warrants further investigation. researchgate.net

A systematic approach to exploring these potentials would involve:

Bioassay-guided fractionation: Isolating this compound from active natural extracts to determine its specific contribution to the observed bioactivity.

High-throughput screening: Testing the purified dipeptide against a broad range of cellular and molecular targets to uncover novel biological functions.

Investigation of stereospecific effects: Differentiating the biological activities of Glycyl-L-serine and Glycyl-D-serine to understand if the chirality of the serine residue influences its pharmacological profile.

Development of Advanced Analytical and Imaging Tools for In Vivo Studies

A significant hurdle in understanding the in vivo relevance of this compound is the lack of specific and sensitive tools for its detection and imaging within biological systems. While general methods for dipeptide analysis exist, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and capillary electrophoresis-tandem mass spectrometry (CE-MS/MS), there is a need for tools tailored to this compound. chromatographyonline.comresearchgate.netmdpi.comacs.org

Future research in this area should aim to develop:

Highly selective antibodies: Monoclonal or polyclonal antibodies specific to this compound could be developed for use in immunoassays and immunohistochemistry, enabling its quantification and localization in tissues and cells.

Novel biosensors: The creation of fluorescent or electrochemical biosensors could allow for real-time monitoring of this compound dynamics in vivo or in cell culture models.

Advanced imaging probes: The synthesis of this compound derivatives conjugated to imaging agents (e.g., fluorophores, radioisotopes) could facilitate non-invasive in vivo imaging techniques like positron emission tomography (PET) or magnetic resonance imaging (MRI). The known ability of this compound to form complexes with metal ions, such as copper(II), presents an opportunity for developing new imaging agents. science.govscience.govscience.govscience.gov

These advanced analytical and imaging tools would be instrumental in elucidating the pharmacokinetics, biodistribution, and cellular uptake of this compound, providing crucial insights into its physiological and pathological roles.

Integration with Systems Biology and Omics Approaches for Holistic Understanding

To gain a comprehensive understanding of the biological roles of this compound, it is essential to move beyond single-target studies and embrace a more holistic, systems-level perspective. The integration of "omics" technologies, such as metabolomics, proteomics, and transcriptomics, will be pivotal in this endeavor.

Future research should leverage these approaches to:

Map metabolic pathways: Utilize metabolomics to trace the metabolic fate of this compound, identifying the enzymes responsible for its synthesis and degradation, and its connections to other metabolic pathways. science.govresearchgate.net

Identify protein interactions: Employ proteomic techniques to identify proteins that bind to or are modulated by this compound, revealing its potential cellular targets and signaling cascades.

Uncover regulatory networks: Use transcriptomics to analyze changes in gene expression in response to this compound, providing insights into the broader cellular processes it influences.

By integrating data from these different omics layers, researchers can construct comprehensive models of the biological networks in which this compound participates. This systems biology approach will be crucial for understanding its function in both health and disease, and for identifying potential biomarkers associated with its metabolism. acs.org

Translational Research Opportunities and Therapeutic Strategy Development

The ultimate goal of research into this compound is to translate fundamental discoveries into tangible benefits for human health. While still in its nascent stages, the potential pharmacological activities of this dipeptide suggest several avenues for translational research and therapeutic development.

Future efforts in this domain should focus on:

Developing dipeptide-based therapeutics: If this compound is found to have significant therapeutic effects, it could be developed as a standalone drug or as a lead compound for the synthesis of more potent and stable analogs.

Designing drug delivery systems: The physicochemical properties of this compound could be exploited to design novel drug delivery systems. For example, it could be used as a carrier to improve the solubility, stability, or targeted delivery of other therapeutic agents.

Exploring its role in disease: Investigating the levels of this compound in various disease states could reveal its potential as a diagnostic or prognostic biomarker. For instance, altered dipeptide profiles have been observed in conditions like liver cancer. mdpi.com

The development of therapeutic strategies based on this compound will require a multidisciplinary approach, involving collaboration between chemists, biologists, and clinicians. Rigorous preclinical and clinical studies will be necessary to validate its efficacy and safety for any potential therapeutic application.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing Glycyl-dl-serine in laboratory settings?

  • Answer : Laboratory-scale synthesis of this compound should involve peptide coupling techniques (e.g., solid-phase synthesis or solution-phase methods) with validation via nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment . For characterization, combine spectroscopic methods (FT-IR for functional groups, mass spectrometry for molecular weight) and chromatographic techniques to verify stereochemical integrity and eliminate racemization artifacts . Ensure reproducibility by documenting reaction conditions (temperature, solvents, catalysts) and validating protocols against established peptide synthesis guidelines .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Answer : Design accelerated degradation studies by exposing the compound to controlled environments (e.g., acidic/basic buffers, elevated temperatures). Monitor degradation kinetics using HPLC to quantify intact compound loss and LC-MS to identify breakdown products (e.g., glycine, serine, or cyclic derivatives). Compare results to stability guidelines for dipeptides, noting deviations in degradation pathways due to its DL-stereochemistry . Statistical analysis (e.g., Arrhenius plots) can predict shelf-life under standard storage conditions .

Q. What methodologies are critical for validating the purity and identity of this compound in experimental workflows?

  • Answer : Implement orthogonal analytical techniques:

  • Purity : Use HPLC with UV/fluorescence detection and confirm via elemental analysis.
  • Identity : Combine NMR (¹H/¹³C for backbone confirmation), circular dichroism (CD) for stereochemical profiling, and X-ray crystallography if crystalline forms are obtainable.
    Cross-validate results with reference standards and databases (e.g., PubChem, CC-DPS) to resolve ambiguities . Document all procedures to meet reproducibility criteria outlined in Good Research Practices .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

  • Answer : Conduct a systematic review using PRISMA guidelines to identify sources of variability (e.g., assay conditions, cell lines, or impurity profiles). Replicate conflicting studies with standardized protocols, controlling for batch-to-batch variability and solvent effects. Apply meta-analysis tools to quantify heterogeneity and identify moderating variables (e.g., stereochemical purity). Use contradiction frameworks to distinguish methodological artifacts from genuine biological variability .

Q. What experimental designs are optimal for probing this compound’s mechanistic roles in biological systems?

  • Answer : Employ hypothesis-driven approaches:

  • In vitro : Use isotopic labeling (e.g., ¹⁵N-glycine) to track metabolic incorporation via LC-MS.
  • In silico : Perform molecular docking simulations to predict binding affinities with target enzymes (e.g., peptidases).
  • In vivo : Utilize knockout models to assess phenotypic rescue effects.
    Validate findings using dose-response assays and negative controls (e.g., D-serine analogs). Ensure statistical power by predefining sample sizes and effect thresholds .

Q. How can this compound be integrated into multidisciplinary studies exploring peptide-derived signaling pathways?

  • Answer : Adopt a systems biology framework:

  • Multi-omics : Pair transcriptomic profiling (RNA-seq) with metabolomic analysis to map downstream effects.
  • Cross-disciplinary validation : Collaborate with computational chemists to model conformational dynamics and biophysicists to assess membrane permeability.
    Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles to ensure compatibility with public repositories (e.g., UniProt, KEGG). Address ethical considerations in data sharing and experimental reproducibility .

Methodological Guidelines

  • Literature Review : Use Boolean operators in PubMed/Google Scholar (e.g., "this compound AND (synthesis OR bioactivity)") and filter by publication date (post-2015) to prioritize recent findings. Exclude non-peer-reviewed sources and validate chemical data against authoritative databases .
  • Data Analysis : Apply ANOVA for multi-group comparisons and Tukey’s HSD for post hoc testing. Use R or Python packages (e.g., SciPy, pandas) for nonlinear regression modeling of dose-response curves .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.